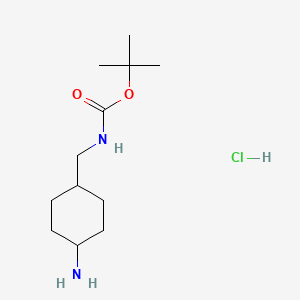
tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride
Descripción general
Descripción
Tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride, also known as TBCH, is a widely used synthetic compound. It has been used in a variety of scientific research applications, including as a reagent for organic synthesis and as a biochemical tool for studying enzyme-mediated processes. TBCH is a derivative of the aminocyclohexyl group, which is a cyclic aliphatic amine. The hydrochloride salt of TBCH is soluble in water and is widely used in laboratory experiments.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
- Field : Chemistry
- Application : “tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride” is used in the field of asymmetric synthesis . Asymmetric synthesis is a method used in chemistry to create chiral molecules. Chiral molecules are molecules that cannot be superimposed on their mirror images. This property is important in many chemical reactions and biological systems.
Organic Synthesis
- Field : Organic Chemistry
- Application : The tert-butyl group, which is part of the compound you mentioned, is often used in organic synthesis . It can act as a protecting group for amines during chemical reactions .
- Method of Application : The tert-butyl group can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient and versatile .
Biosynthetic and Biodegradation Pathways
- Field : Biochemistry
- Application : The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways .
- Method of Application : The specific methods of application or experimental procedures for this compound in biosynthetic and biodegradation pathways are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound in biosynthetic and biodegradation pathways are not provided in the source .
Remediation of Marine Oil Spills, Dye Removal and Heavy Metal Sensing
- Field : Environmental Chemistry
- Application : Tert-butylacetic acid based amides, which are structurally similar to the compound you mentioned, have been used for gelation of fuel oils and organic solvents . They display phase-selective gelation of oil in the presence of biphasic systems (oil–sea water) when added in powder form as well as in solution form, and hence, make excellent candidates for containing oil spills in water bodies .
- Method of Application : The specific methods of application or experimental procedures for this compound in remediation of marine oil spills, dye removal and heavy metal sensing are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound in remediation of marine oil spills, dye removal and heavy metal sensing are not provided in the source .
Biocatalytic Processes
- Field : Biochemistry
- Application : The tert-butyl group, which is part of the compound you mentioned, has potential applications in biocatalytic processes .
- Method of Application : The specific methods of application or experimental procedures for this compound in biocatalytic processes are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound in biocatalytic processes are not provided in the source .
Propiedades
IUPAC Name |
tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCYTOTYWLOWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857023 | |
| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride | |
CAS RN |
1393441-75-2 | |
| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




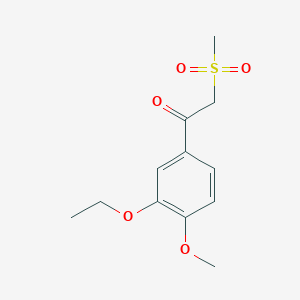

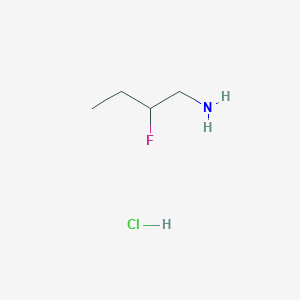
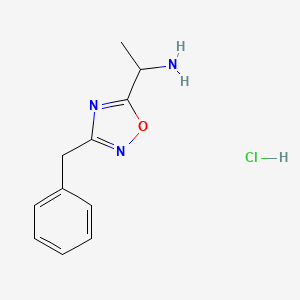
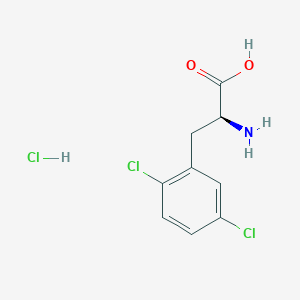
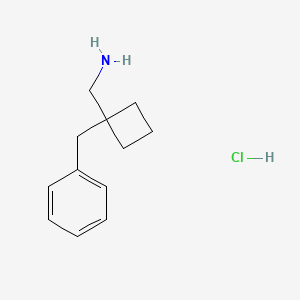
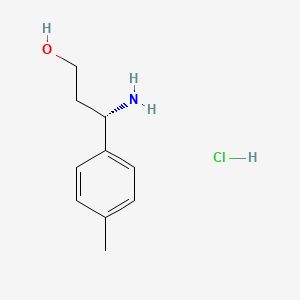
![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)
![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)